1,1,2-Tribromo-3-methylbut-2-ene
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Overview
Description
1,1,2-Tribromo-3-methylbut-2-ene is an organic compound with the molecular formula C5H7Br3 It is a halogenated alkene, characterized by the presence of three bromine atoms and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2-Tribromo-3-methylbut-2-ene can be synthesized through the bromination of 3-methylbut-2-ene. The reaction typically involves the addition of bromine (Br2) to 3-methylbut-2-ene under controlled conditions. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) at low temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The bromination reaction is monitored closely to prevent over-bromination and formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
1,1,2-Tribromo-3-methylbut-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used to promote elimination.
Addition Reactions: Bromine (Br2) or hydrogen bromide (HBr) are typical reagents for addition reactions.
Major Products Formed
Substitution Reactions: Products include alcohols, amines, or other substituted alkenes.
Elimination Reactions: Products include alkenes or alkynes, depending on the reaction conditions.
Addition Reactions: Products include dibromoalkanes or bromoalkanes.
Scientific Research Applications
1,1,2-Tribromo-3-methylbut-2-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,2-tribromo-3-methylbut-2-ene involves its reactivity with various nucleophiles and electrophiles. The presence of three bromine atoms and a double bond makes it highly reactive in substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-methyl-2-butene: This compound has a similar structure but with only one bromine atom.
3,3-Dimethylallyl bromide: Another related compound with a similar structure but different substitution pattern.
Uniqueness
Its ability to undergo multiple types of reactions makes it a versatile reagent in organic synthesis .
Properties
CAS No. |
62024-56-0 |
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Molecular Formula |
C5H7Br3 |
Molecular Weight |
306.82 g/mol |
IUPAC Name |
1,1,2-tribromo-3-methylbut-2-ene |
InChI |
InChI=1S/C5H7Br3/c1-3(2)4(6)5(7)8/h5H,1-2H3 |
InChI Key |
LEWHGUNPUWQQOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(Br)Br)Br)C |
Origin of Product |
United States |
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